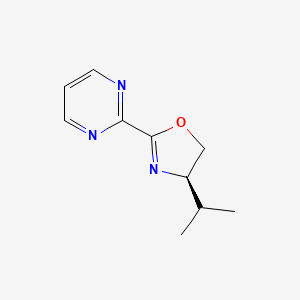

(R)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13749470

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3O |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (4R)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | IGOXSVGRQVHHJE-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2=NC=CC=N2 |

| SMILES | CC(C)C1COC(=N1)C2=NC=CC=N2 |

| Canonical SMILES | CC(C)C1COC(=N1)C2=NC=CC=N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The structure combines a pyrimidin-2-yl group (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) and a 4-isopropyl-substituted 4,5-dihydrooxazole ring. The oxazoline ring exists in a partially saturated state, with one double bond between C2 and N1, rendering it amenable to ring-opening reactions .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4R)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |

| SMILES | CC(C)[C@@H]1COC(=N1)C2=NC=CC=N2 | |

| InChIKey | IGOXSVGRQVHHJE-QMMMGPOBSA-N | |

| CAS Registry Number | 2757082-66-7 |

Physicochemical Properties

Spectral and Analytical Data

The compound appears as a light yellow to light brown solid at room temperature . High-performance liquid chromatography (HPLC) confirms a purity of 96.57%, with NMR spectra consistent with its structure . The pyrimidine ring protons resonate in the aromatic region (δ 8.68–7.03 ppm), while the oxazoline ring’s methylene groups appear as multiplet signals near δ 3.99–1.22 ppm .

Table 2: Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar aprotic solvents | |

| Density | Not reported | – |

| Refractive Index | Not reported | – |

Synthetic Routes and Reactivity

Reactivity Profile

The compound exhibits dual reactivity from its pyrimidine and oxazoline moieties:

-

Pyrimidine Ring: Undergoes electrophilic aromatic substitution at electron-deficient positions. Halogenation or nitration may occur under controlled conditions .

-

Oxazoline Ring: The nucleophilic oxygen and imine nitrogen participate in alkylation, acylation, or ring-opening reactions. For example, treatment with acyl chlorides yields N-acylated derivatives .

Table 3: Representative Reactions

| Reaction Type | Reagents | Product | Source |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl dihydrooxazole derivative | |

| Redox | LiAlH₄ | Ring-opening to amine-alcohol | |

| Cross-Coupling | Rh(III) catalysts | C–H functionalized adducts |

Applications in Organic Synthesis

Catalytic Intermediate

The compound’s pyrimidine group acts as a directing group in transition metal-catalyzed C–H activation reactions. For instance, rhodium(III) catalysts facilitate acyloxylation at specific positions, enabling the synthesis of complex heterocycles .

Chiral Auxiliary

The (R)-configuration makes it a candidate for asymmetric synthesis. Its oxazoline ring can coordinate to metals, inducing stereoselectivity in catalytic cycles .

Recent Advances and Future Directions

Recent studies highlight its utility in Rh(III)-catalyzed reactions, particularly for synthesizing acyloxylated aromatics . Future research should explore:

-

Pharmacological Potential: Screening for kinase inhibition or antimicrobial activity.

-

Stereoselective Modifications: Leveraging chirality for enantioselective catalysis.

-

Stability Optimization: Derivatization to enhance shelf-life under ambient conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume